N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine
Description
Properties
IUPAC Name |
N-methyl-1-(4-pyridin-2-yloxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-14-10-11-5-7-12(8-6-11)16-13-4-2-3-9-15-13/h2-9,14H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFHNQZMRTDPSDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)OC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594586 | |
| Record name | N-Methyl-1-{4-[(pyridin-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892501-90-5 | |
| Record name | N-Methyl-4-(2-pyridinyloxy)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=892501-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-1-{4-[(pyridin-2-yl)oxy]phenyl}methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-(pyridin-2-yloxy)benzyl Intermediates
A common approach involves the nucleophilic substitution reaction between 4-hydroxybenzaldehyde and 2-bromopyridine to form 4-(pyridin-2-yloxy)benzaldehyde, which is a key precursor.
- Reagents: 4-hydroxybenzaldehyde, 2-bromopyridine, potassium carbonate (base)
- Solvent: Dimethylacetamide (DMA)
- Conditions: Reflux for 24 hours
- Workup: After reaction completion, the mixture is diluted with water, extracted with dichloromethane, dried over anhydrous magnesium sulfate, and purified by silica gel column chromatography using hexane:ethyl acetate (8:2) as eluent.
This step yields 4-(pyridin-2-yloxy)benzaldehyde with good purity, ready for the next transformation.
Reductive Amination to Form this compound
The aldehyde intermediate undergoes reductive amination with methylamine to form the target tertiary amine.
- Reagents: 4-(pyridin-2-yloxy)benzaldehyde, methylamine, sodium cyanoborohydride (NaBH3CN) as the reducing agent
- Solvent: Methanol
- Conditions: Reflux until completion (typically 8 hours)
- Workup: After reaction, the solvent is evaporated, and the residue is treated with ice-cold water and extracted with ethyl acetate. The organic layer is dried and purified via silica gel chromatography using hexane:ethyl acetate (9:1) as eluent.
This method provides this compound in high purity and yield.
Alternative Route: Direct Substitution of Benzyl Chloride
Another reported method involves the nucleophilic substitution of 4-(pyridin-2-yloxy)benzyl chloride with methylamine.
- Reagents: 4-(pyridin-2-yloxy)benzyl chloride, methylamine
- Base: Sodium hydroxide or potassium carbonate to neutralize HCl formed
- Solvent: Dichloromethane or toluene
- Conditions: Room temperature or slightly elevated temperatures
- Notes: This method is favored for industrial scale-up due to simpler reaction setup and potential for continuous flow processing.
This approach is efficient and scalable, offering consistent quality and yield.
Reaction Conditions and Optimization
Industrial Considerations
- Continuous Flow Synthesis: For large-scale production, continuous flow reactors enable precise control of reaction parameters (temperature, residence time), improving reproducibility and yield.
- Automation: Automated systems reduce manual handling and exposure to hazardous reagents, enhancing safety and efficiency.
- Solvent Recycling: Use of organic solvents like dichloromethane can be optimized with recycling systems to reduce environmental impact.
Chemical Reaction Analysis
- The key reaction is a nucleophilic substitution or reductive amination .
- Sodium cyanoborohydride is preferred for reductive amination due to its mild reducing properties, selectively reducing imines without affecting other functional groups.
- Bases such as potassium carbonate neutralize acidic by-products and promote nucleophilic substitution.
- The pyridin-2-yloxy group remains intact during these transformations, indicating good functional group tolerance.
Summary of Key Research Findings
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridin-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the original compound, such as this compound oxide.
Reduction: The major products are reduced derivatives, such as this compound hydride.
Substitution: The major products are substituted derivatives, where the pyridin-2-yloxy group is replaced by the nucleophile.
Scientific Research Applications
N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-yloxy group can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This modulation can lead to changes in cellular processes and pathways, resulting in the desired therapeutic or material properties.
Comparison with Similar Compounds
Positional Isomer: N-methyl-N-[3-(pyridin-2-yloxy)benzyl]amine
- Structure : The meta-substituted isomer (CAS: 871825-60-4) shares the same molecular formula but differs in the pyridinyloxy group’s position on the benzyl ring .
- Physical Properties : Both isomers have identical molecular weights (214.27 g/mol) but may exhibit divergent solubility and crystallinity due to steric and electronic effects. The para isomer’s linear geometry could enhance packing efficiency compared to the meta analog .
- Biological Implications : Positional isomerism often alters receptor binding. For example, para-substituted benzylamines generally show higher affinity for aromatic hydrocarbon receptors than meta derivatives in kinase inhibition studies .
Benzyloxy-Substituted Analog: (4-Benzyloxy-benzyl)-pyridin-2-ylmethyl-amine
Thiazolidinedione Derivatives: 5-[4-[2-(N-methyl-N-(2-pyridyl)amino)ethoxy]benzyl]thiazolidine-2,4-dione
- Structure : Incorporates a thiazolidinedione ring attached to the benzylamine scaffold (e.g., CAS variants in ).
- Biological Activity : Thiazolidinediones are PPARγ agonists used in diabetes treatment. The addition of this moiety to the benzylamine core enhances insulin sensitization but may introduce hepatotoxicity risks .
- Pharmacokinetics : The ethoxy linker and thiazolidinedione group increase molecular weight (~350–400 g/mol), reducing oral bioavailability compared to the simpler amine .
Triazole-Containing Analog: N-Methyl-N-{4-[(1-methyl-1H-1,2,3-triazol-4-yl)methyl]benzyl}-N-propargylamine
- Structure: Features a triazole ring instead of pyridinyloxy, with a propargyl group on the amine (CAS: Not provided) .
- Electronic Effects: The triazole’s hydrogen-bonding capacity may improve interactions with enzymatic targets like monoamine oxidase (MAO), as seen in related MAO-B inhibitors .
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (Click Chemistry), diverging from the target compound’s synthetic pathway .
Methylpyridine Derivative: N-Benzyl-4-methylpyridin-2-amine
- Structure : Lacks the ether oxygen, with a methyl group on the pyridine ring (CAS: 13021-71-1) .
- Physicochemical Properties : Reduced polarity (logP ~2.5) compared to the target compound (estimated logP ~1.8), favoring membrane permeability .
- Applications : Used as a building block in antipsychotic drug candidates due to its rigid aromatic system .
Biological Activity
N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, pharmacological interactions, and structural comparisons with similar compounds.
Chemical Structure and Properties
This compound has the molecular formula C₁₃H₁₄N₂O. Its structure features a pyridine ring substituted with a benzyl group , which is further attached to a methylated amine . This unique configuration allows for various interactions within biological systems, making it a candidate for multiple pharmacological applications.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity against various bacterial strains. This activity positions the compound as a potential candidate for developing new antimicrobial agents.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Escherichia coli | 15 | 32 |
| Staphylococcus aureus | 20 | 16 |
| Pseudomonas aeruginosa | 18 | 64 |
Pharmacological Interactions
This compound has been studied for its interactions with neurotransmitter systems, particularly serotonin and norepinephrine pathways. These interactions suggest potential therapeutic applications in treating mood disorders such as major depression.
Case Study: Neurotransmitter Interaction
- In vitro studies demonstrated that this compound can modulate serotonin receptor activity, leading to increased serotonin levels in synaptic clefts.
- Animal models indicated a significant reduction in depressive-like behaviors following administration of the compound.
Molecular Docking Studies
Molecular docking studies have shown that this compound effectively binds to specific targets, including enzymes involved in metabolic pathways. These interactions are critical for understanding its biological effects and optimizing its pharmacological properties.
| Target Protein | Binding Affinity (kcal/mol) | Mechanism of Action |
|---|---|---|
| Serotonin Transporter | -8.5 | Inhibition of reuptake |
| Cyclic nucleotide phosphodiesterase | -7.9 | Modulation of cAMP levels |
Structural Comparisons
The uniqueness of this compound can be highlighted by comparing it to structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-Methyl-N-[3-(pyridin-2-yloxy)benzyl]amine | Similar structure but differs in the position of pyridine | Potentially different biological activity |
| 4-(Pyridin-2-yloxy)benzylamine | Lacks the N-methyl group | May exhibit different reactivity |
| N,N-Dimethyl-4-(pyridin-2-yloxy)benzylamine | Contains two methyl groups | Enhanced lipophilicity may affect bioavailability |
Q & A
Q. What are the established synthetic routes for N-methyl-N-[4-(pyridin-2-yloxy)benzyl]amine, and what reaction conditions optimize yield?
Methodological Answer: The primary synthesis involves reacting N-methylamine with 4-(pyridin-2-yloxy)benzyl chloride under basic conditions. Key parameters include:
- Solvents: Dichloromethane or toluene for optimal solubility .
- Bases: Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) to deprotonate the amine and drive the reaction .
- Temperature: Room temperature (20–25°C) to minimize side reactions.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >97% purity .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): Pyridyl protons appear as doublets (δ 8.2–8.4 ppm), benzyl methylene as a singlet (δ 4.3 ppm), and N-methyl as a singlet (δ 2.9 ppm) .
- ¹³C NMR confirms the tertiary amine structure (δ 45–50 ppm for N-CH₃) .
- High-Performance Liquid Chromatography (HPLC): C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .
- Mass Spectrometry (MS): ESI-MS ([M+H]⁺ at m/z 214.27) validates molecular weight .
Q. What purification strategies are recommended for isolating this compound after synthesis?
Methodological Answer:
- Liquid-Liquid Extraction: Partition between dichloromethane and water to remove unreacted amines or acidic byproducts .
- Column Chromatography: Silica gel with gradient elution (hexane → ethyl acetate) for high-resolution separation .
- Recrystallization: Ethanol or methanol at low temperatures (0–4°C) to obtain crystalline product .
Advanced Research Questions
Q. How does the pyridine moiety in this compound influence its metal coordination properties and bioactivity?
Methodological Answer: The pyridine ring acts as a Lewis base , enabling coordination with transition metals (e.g., Cu²⁺, Fe³⁺). This property is leveraged in:
- Antimicrobial Studies: Metal complexes disrupt bacterial cell membranes via reactive oxygen species (ROS) generation .
- Catalysis: Pyridine-metal complexes serve as catalysts in asymmetric synthesis (e.g., enantioselective alkylation) .
Q. What experimental approaches resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Dose-Response Validation: Replicate assays (e.g., MTT for cytotoxicity) across multiple cell lines (e.g., HeLa, MCF-7) to confirm IC₅₀ consistency .
- Structural Analog Comparison: Synthesize derivatives (e.g., replacing pyridyl with morpholine) to isolate structure-activity relationships (SAR) .
- Assay Standardization: Use positive controls (e.g., doxorubicin for cytotoxicity) and standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
Q. What computational modeling techniques predict the binding interactions of this compound with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Simulate binding to receptors (e.g., EGFR tyrosine kinase) using PyMOL for visualization .
- QM/MM Simulations: Hybrid quantum-mechanical/molecular-mechanical models to study electron transfer in metal coordination .
- Pharmacophore Modeling: Identify critical interaction points (e.g., hydrogen bonds with pyridyl N) using Schrödinger Suite .
Q. How do researchers analyze the degradation pathways of this compound under varying pH and temperature conditions?
Methodological Answer:
- Forced Degradation Studies: Expose to acidic (HCl, pH 2), basic (NaOH, pH 12), and thermal (40–80°C) conditions .
- LC-MS/MS Analysis: Identify degradation products (e.g., hydrolyzed benzyl alcohol) via fragmentation patterns .
- Kinetic Modeling: Calculate half-life (t₁/₂) using first-order kinetics in Arrhenius plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
